N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide
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Overview
Description
N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis :
- The crystal structure of adducts related to hydroxypiperidine compounds has been studied, revealing significant details about molecular orientations and intermolecular hydrogen bonds, which are crucial for understanding the physical and chemical properties of these compounds (Revathi et al., 2015).
Molecular Synthesis and Characterization :
- Research has been conducted on the synthesis of various carboximidamides, providing insights into the methods of creating these compounds and their potential applications in creating more complex molecules (Katritzky et al., 2006).
Chemical Properties and Interactions :
- Studies have focused on understanding the chemical properties and interactions of related compounds, which can provide a basis for the application of "N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide" in various chemical and pharmaceutical processes (Boere et al., 2011).
Potential Pharmacological Applications :
- Some related compounds have been studied for their potential as NR1/2B N-methyl-D-aspartate receptor antagonists, suggesting possible applications in neurological or psychiatric treatments (Borza et al., 2007).
Material Science and Engineering :
- Research into the crystalline structures of similar compounds can inform material science, particularly in the development of new materials with specific molecular properties (Jasinski et al., 2012).
Environmental Applications :
- Studies have explored the use of carboximidamides in processes such as copper recovery from chloride solutions, indicating potential environmental applications in metal extraction and purification (Wojciechowska et al., 2017).
Properties
IUPAC Name |
N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-17)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16-17H,5-8H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBXOZVGXLKALW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.